molecular formula C15H17BrN2O B8706278 1-(2-Bromoethoxy)-1,2,3,4-tetrahydroacridin-9-amine CAS No. 136645-48-2

1-(2-Bromoethoxy)-1,2,3,4-tetrahydroacridin-9-amine

Cat. No.: B8706278
CAS No.: 136645-48-2
M. Wt: 321.21 g/mol
InChI Key: ZAMUDUVGFJFOAM-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-1,2,3,4-tetrahydroacridin-9-amine is a useful research compound. Its molecular formula is C15H17BrN2O and its molecular weight is 321.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

136645-48-2

Molecular Formula

C15H17BrN2O

Molecular Weight

321.21 g/mol

IUPAC Name

1-(2-bromoethoxy)-1,2,3,4-tetrahydroacridin-9-amine

InChI

InChI=1S/C15H17BrN2O/c16-8-9-19-13-7-3-6-12-14(13)15(17)10-4-1-2-5-11(10)18-12/h1-2,4-5,13H,3,6-9H2,(H2,17,18)

InChI Key

ZAMUDUVGFJFOAM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)OCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 9-amino-1,2,3,4-tetrahydroacridin-1-ol (7.55 g) in 40 ml of 2-bromoethanol was added 9.9 ml of trifluoroacetic acid. The reaction mixture was stirred at ambient temperature for 18 hrs, added to iced sodium hydroxide solution, and the mixture was extracted with ethyl acetate. The combined organic extracts were washed with water, saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and evaporated. The residue was purified by flash chromatography (ethyl acetate→2% triethylamine/ethyl acetate) to give 7.6 g (67%) of a product. Recrystallization from methanol/water gave the analytical sample, mp 163.5°-164.5° C.
Quantity
7.55 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
9.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
67%

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